molecular formula C13H18O2 B14440747 Benzyl 4-methylpentanoate CAS No. 77509-00-3

Benzyl 4-methylpentanoate

Cat. No.: B14440747
CAS No.: 77509-00-3
M. Wt: 206.28 g/mol
InChI Key: KJKCIICZTUCIGK-UHFFFAOYSA-N
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Description

Benzyl 4-methylpentanoate is an ester derived from benzyl alcohol and 4-methylpentanoic acid. Its molecular formula is C₁₃H₁₈O₂, and it features a benzyl group (C₆H₅CH₂–) esterified to a branched 4-methylpentanoate moiety. This compound is notable for its role in organic synthesis, particularly as an intermediate in peptide chemistry, as evidenced by its use in the preparation of polypeptide derivatives .

Properties

CAS No.

77509-00-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

benzyl 4-methylpentanoate

InChI

InChI=1S/C13H18O2/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

KJKCIICZTUCIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methylpentanoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylic position in this compound is susceptible to nucleophilic substitution reactions. Reagents such as sodium hydroxide can be used to introduce different substituents at this position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Benzyl 4-methylpentanoic acid.

    Reduction: Benzyl 4-methylpentanol.

    Substitution: Various substituted benzyl 4-methylpentanoates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of other esters and alcohols.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the fragrance industry for its aromatic properties and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues: Branched-Chain Esters

Benzyl 4-methylpentanoate belongs to a broader class of branched-chain esters. Key analogues include:

Compound CAS # Molecular Formula Key Features Biological Activity
This compound Not explicitly listed C₁₃H₁₈O₂ Branched pentanoate, benzyl ester Intermediate in peptide synthesis
Ethyl 4-methylpentanoate Not listed C₈H₁₆O₂ Branched pentanoate, ethyl ester Nematicidal, egg-hatching inhibition
Methyl 3-methylbutanoate Not listed C₆H₁₂O₂ Shorter branched chain, methyl ester Nematicidal activity
3-Methylbutyl benzoate Not listed C₁₂H₁₆O₂ Benzoyl group with isoamyl alcohol Fragrance applications

Key Observations :

  • Branching Impact: Esters with branched alkyl chains (e.g., 4-methylpentanoate, 3-methylbutanoate) exhibit enhanced bioactivity compared to straight-chain analogues. For example, ethyl 4-methylpentanoate shows nematicidal efficacy, while linear esters like methyl undecanoate are less potent .
  • This contrasts with ethyl or methyl esters, which are more volatile but less stable .

Functional Analogues: Benzoate Esters

This compound shares functional similarities with other benzoate derivatives, though its structure combines a benzyl group with a branched acid moiety:

Compound CAS # Molecular Formula Applications
Methyl benzoate 93-58-3 C₈H₈O₂ Solvent, flavoring agent
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Cosmetic emollient
cis-3-Hexenyl benzoate 25152-85-6 C₁₃H₁₆O₂ Fragrance compound

Key Observations :

  • Metabolic Pathways: Like other benzyl esters, this compound likely hydrolyzes to benzyl alcohol and 4-methylpentanoic acid. Benzyl alcohol is metabolized to hippuric acid in humans, while 4-methylpentanoic acid may undergo β-oxidation .

Nematicidal Activity of Analogous Esters

Studies on structurally related esters highlight the importance of branching for bioactivity:

  • Ethyl 4-methylpentanoate and methyl 3-methylbutanoate inhibit Meloidogyne javanica (root-knot nematodes) at LC₅₀ values of 0.2–0.5 mg/mL, outperforming linear-chain esters like allyl heptanoate .
  • Hypothesis for this compound: Its benzyl group may enhance persistence in soil due to reduced volatility, though this requires empirical validation.

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